molecular formula C8H18BrO3P B1670522 Diethyl 4-bromobutylphosphonate CAS No. 63075-66-1

Diethyl 4-bromobutylphosphonate

Cat. No.: B1670522
CAS No.: 63075-66-1
M. Wt: 273.1 g/mol
InChI Key: LJSFAWDWYVZQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-bromobutylphosphonate is a chemical compound with the formula C8H18BrO3P . It is also known as LUN 75661 and is a non-PEG crosslinker . It has a molecular weight of 273.1 .


Synthesis Analysis

The synthesis of this compound involves the optimization of Michaelis–Arbuzov reaction conditions . The reaction was performed while distilling the generated bromoethane to improve the experimental conditions .


Molecular Structure Analysis

This compound contains a total of 30 bonds; 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 phosphonate .


Chemical Reactions Analysis

This compound contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions .

Scientific Research Applications

Corrosion Inhibition

Diethyl 4-bromobutylphosphonate and its derivatives, such as α-aminophosphonates, have shown significant potential in corrosion inhibition, particularly for mild steel in hydrochloric acid, which is relevant for industrial pickling processes. Studies demonstrate that these compounds can act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. Their adsorption on metal surfaces has been validated through various methods including scanning electron microscopy and atomic force microscopy. Theoretical studies, including DFT-based quantum chemical calculations, provide insights into their inhibition mechanisms (Gupta et al., 2017).

Synthesis of Chemical Compounds

This compound is a valuable intermediate in the synthesis of various chemical compounds. It plays a crucial role in the preparation of heterocyclic compounds, especially those containing phosphorus in the ring. Its use facilitates the formation of phosphonic and phosphinic esters, which are important in various chemical syntheses (Arbuzov & Yarmukhametova, 1960). Additionally, this compound has been used in the synthesis of diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates via allylic rearrangement SN2-type mechanisms, demonstrating its versatility in organic synthesis (Fray et al., 2012).

Material Science Applications

In material science, this compound-related compounds are utilized in the development of novel materials. For instance, diethyl phosphonates have been used in creating mixed metal-phosphonate materials with potential applications in various industries. These materials often exhibit unique properties like layered structures, enhanced thermal stability, and increased porosity (Moreau et al., 2002).

Pharmaceutical Applications

While specific applications of this compound in pharmaceuticals are limited, its structural analogs and derivatives play a role in drug synthesis and metabolic studies. For instance, metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, an antilipidemic agent, have been evaluated in rats, highlighting the importance of such compounds in pharmacokinetics and drug metabolism research (Morioka et al., 1996).

Safety and Hazards

Diethyl 4-bromobutylphosphonate is classified as having acute toxicity, both oral and dermal, and it may cause respiratory irritation . It is also suspected of causing genetic defects . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective clothing .

Properties

IUPAC Name

1-bromo-4-diethoxyphosphorylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSFAWDWYVZQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559962
Record name Diethyl (4-bromobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63075-66-1
Record name Diethyl (4-bromobutyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In another method, 1,4-dibromobutane is heated with triethylphosphite to give diethyl-4-bromobutylphosphonate, for example, as described by Eberhard and Westheimer, 1965. The resultant bromide is then reacted with, for example, biphenyl-4-carboxylic acid in dimethylformamide, in the presence of potassium carbonate. Again, the phosphate ester groups, e.g., ethyl groups, are removed e.g., with trimethylsilylbromide or left in place. An example of such a method is illustrated in the following scheme.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4-bromobutylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl 4-bromobutylphosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl 4-bromobutylphosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl 4-bromobutylphosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl 4-bromobutylphosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl 4-bromobutylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.